molecular formula C7H14ClNO B2371652 (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride CAS No. 2059908-47-1

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Cat. No.: B2371652
CAS No.: 2059908-47-1
M. Wt: 163.65
InChI Key: OXCPZUHQMQFKOM-HHQFNNIRSA-N
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Description

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a chemical compound with a unique structure that includes a hexahydro-cyclopenta[b]furan ring system

Mechanism of Action

Target of Action

The compound, also known as (3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride, is a key intermediate in the synthesis of Darunavir , a widely used HIV-1 protease inhibitor drug . The primary target of this compound is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

The compound interacts with the HIV-1 protease, inhibiting its function. This inhibition prevents the protease from cleaving the viral polyprotein precursors, which is a necessary step for the production of mature infectious viral particles .

Biochemical Pathways

The compound affects the HIV life cycle pathway . By inhibiting the HIV-1 protease, it disrupts the maturation process of the virus, preventing the production of infectious viral particles and thus slowing the progression of the disease .

Pharmacokinetics

Darunavir is known to have good oral bioavailability and is metabolized primarily by the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in the reduction of viral load in HIV-infected individuals. By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the number of infectious viral particles that can infect new cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications can influence its efficacy through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride typically involves stereoselective methods to ensure the correct configuration of the compound. One method involves the preparation of diastereomerically pure intermediates, followed by specific crystallization and epimerization steps . The reaction conditions often include the use of specific solvents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure consistency and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride include other hexahydro-cyclopenta[b]furan derivatives and related amine hydrochlorides. Examples include:

  • (3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol
  • (3aR,4S,6aS)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2-one

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the amine hydrochloride group. This unique structure may confer distinct biological activities and chemical reactivity, making it valuable for various applications.

Properties

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCPZUHQMQFKOM-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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